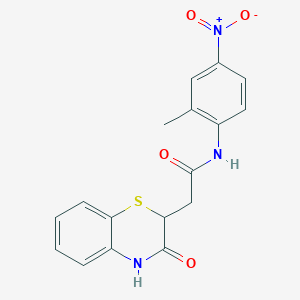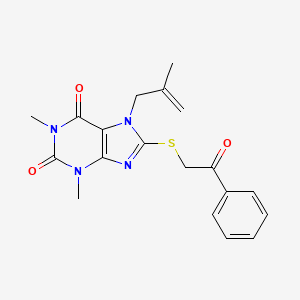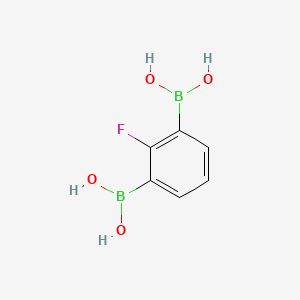
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide, also known as CMOPP, is a chemical compound that belongs to the family of morpholinylpropionamides. It is a white crystalline solid that is soluble in organic solvents and water. CMOPP has been the focus of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes or proteins in the body. This leads to a decrease in the production of inflammatory mediators and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide in lab experiments is its high yield during synthesis. This makes it a cost-effective way to produce the compound. This compound is also soluble in both organic solvents and water, making it easy to work with in the lab. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different disease models.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide. One possible direction is to investigate its effects on different types of cancer cells. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its use in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. The synthesis method for this compound is cost-effective, and it is soluble in both organic solvents and water. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide involves the reaction of 3-morpholin-4-yl-3-oxo-2-phenylpropanoic acid with thionyl chloride to form this compound. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The yield of this compound obtained from this method is high, making it a cost-effective way to produce the compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to inhibit the growth of certain bacteria and viruses. These properties make it a promising candidate for the development of new drugs to treat various diseases.
Propiedades
IUPAC Name |
2-chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-12(17)15(20)18-11-14(13-5-3-2-4-6-13)16(21)19-7-9-22-10-8-19/h2-6,12,14H,7-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKZQEJLDOIVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1)C(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)







![N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2437125.png)

